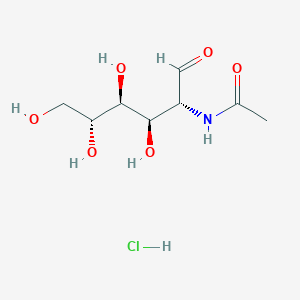

N-Acetyl-D-glucosaminehydrochloride

Description

BenchChem offers high-quality N-Acetyl-D-glucosaminehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-D-glucosaminehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H16ClNO6 |

|---|---|

Molecular Weight |

257.67 g/mol |

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C8H15NO6.ClH/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11;/h2,5-8,11,13-15H,3H2,1H3,(H,9,12);1H/t5-,6+,7+,8+;/m0./s1 |

InChI Key |

QYYPORNWWLMISD-ANJNCBFHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O.Cl |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl-D-glucosamine hydrochloride chemical properties and structure

Technical Monograph: N-Acetyl-D-glucosamine & The Hydrolytic Interface

Executive Summary

This technical guide provides a rigorous analysis of N-Acetyl-D-glucosamine (GlcNAc), with a specific focus on its behavior in the presence of hydrochloric acid (HCl). While often conflated in nomenclature, N-Acetyl-D-glucosamine and Glucosamine Hydrochloride are distinct chemical entities with opposing stability profiles.

This document corrects a common misconception: GlcNAc does not form a stable, stoichiometric hydrochloride salt under standard conditions due to the non-basic nature of the acetamido group. Instead, the introduction of HCl to GlcNAc initiates a hydrolytic degradation pathway, converting it into Glucosamine Hydrochloride (GlcN·HCl). This guide details the physicochemical properties of GlcNAc, the kinetics of its acid hydrolysis, and the analytical protocols required to distinguish these species in drug development pipelines.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Identity

GlcNAc is the amide derivative of the amino sugar glucosamine. Unlike glucosamine, which has a free primary amine (

Comparative Physicochemical Data

The following table contrasts the target molecule (GlcNAc) with its acid-hydrolysis product (GlcN·HCl).

| Property | N-Acetyl-D-glucosamine (GlcNAc) | Glucosamine Hydrochloride (GlcN·HCl) |

| CAS Number | 7512-17-6 | 66-84-2 |

| Molecular Formula | ||

| Molecular Weight | 221.21 g/mol | 215.63 g/mol |

| Chemical Nature | Neutral Amide | Cationic Amine Salt |

| pH (1% aq. soln) | Neutral (~6.0–7.0) | Acidic (~3.0–4.0) |

| Solubility (Water) | High (~250 mg/mL) | High (>300 mg/mL) |

| Solubility (Ethanol) | Sparingly soluble | Insoluble |

| Melting Point | 211°C (dec.) | 190–194°C (dec.) |

| Stability in HCl | Unstable (Hydrolyzes to GlcN·HCl) | Stable |

Critical Chemical Distinction

WARNING: There is no commercially stable "N-Acetyl-D-glucosamine Hydrochloride." Attempting to crystallize GlcNAc with HCl will result in either a physical mixture (if dried rapidly) or chemical conversion to Glucosamine Hydrochloride (if heated or left in solution).

Part 2: Synthesis & Hydrolytic Dynamics

The Chitin-Glucosamine Axis

The production and degradation of GlcNAc are governed by the stability of the acetyl group. The following Graphviz diagram illustrates the conversion pathways, highlighting the "Deacetylation Trap" where HCl removes the acetyl group.

Figure 1: The Chitin-Glucosamine chemical pathway. Note that strong acid drives the system toward Glucosamine·HCl, effectively destroying GlcNAc.

Synthesis Logic

To obtain high-purity GlcNAc, one cannot simply acidify Glucosamine. The standard industrial protocol involves:

-

Starting Material: Glucosamine Hydrochloride (GlcN[1][2]·HCl).

-

Neutralization: Treatment with Sodium Methoxide or NaOH to generate the free amine.

-

N-Acetylation: Reaction with Acetic Anhydride (

) to reform the amide bond. -

Purification: Crystallization from ethanol/water to remove sodium salts.

Part 3: Analytical Characterization Protocols

To validate the identity of GlcNAc and ensure it has not degraded into the Hydrochloride salt, High-Performance Liquid Chromatography (HPLC) is the gold standard.

Protocol: HPLC Separation of GlcNAc and GlcN·HCl

This method separates the neutral GlcNAc from the cationic Glucosamine based on hydrophilic interaction and ionic state.

-

Column: Amino-bonded silica column (e.g., Zorbax

or equivalent HILIC column), 4.6 x 250 mm, 5 µm. -

Mobile Phase: Acetonitrile : Water (75:25 v/v). Note: High organic content retains the polar sugars.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: Refractive Index (RI) Detector or UV at 195 nm (low sensitivity due to lack of chromophores).

-

Injection Volume: 10 µL.

Self-Validating Logic:

-

Retention Time Shift: Glucosamine (more polar/ionic) will retain longer than GlcNAc on an Amino column.

-

Spike Recovery: Spike the sample with pure Glucosamine·HCl. If a new peak appears or the tailing increases, the sample is degraded.

Protocol: Acid Stability Challenge (Simulation)

This assay determines the half-life of GlcNAc in simulated gastric fluid (pH 1.2 HCl).

-

Preparation: Dissolve 100 mg GlcNAc in 100 mL of 0.1 M HCl.

-

Incubation: Maintain at 37°C in a water bath.

-

Sampling: Aliquot 1 mL at T=0, 1h, 4h, and 24h.

-

Neutralization: Immediately neutralize aliquots with 1 mL of 0.1 M NaOH to stop hydrolysis.

-

Analysis: Inject into HPLC.

-

Calculation: Plot

vs. time. The slope represents the rate constant

Part 4: Biological Implications & Metabolic Fate

GlcNAc is a critical precursor in the Hexosamine Biosynthetic Pathway (HBP). Unlike Glucosamine·HCl, which requires phosphorylation and acetylation inside the cell, GlcNAc enters the pathway downstream, bypassing the rate-limiting enzyme GFAT (Glutamine:fructose-6-phosphate amidotransferase).

Figure 2: Metabolic entry points. GlcNAc bypasses the initial acetylation step required for Glucosamine.

Pharmacokinetic Advantage: GlcNAc exhibits different pharmacokinetics than Glucosamine·HCl. While Glucosamine[3][4][1][5][6][7]·HCl is rapidly metabolized by the liver (first-pass effect), GlcNAc has shown unique tissue distribution patterns, particularly in the synthesis of hyaluronan and mucosal protection.

References

-

Chen, J. K., et al. (2010). "N-acetylglucosamine: Production and applications."[3][4][5][8] Marine Drugs, 8(9), 2493-2516.

-

PubChem. (2023). "N-Acetyl-D-glucosamine Compound Summary." National Library of Medicine.

-

Ruffing, A., & Chen, R. R. (2006). "Metabolic engineering of microbes for oligosaccharide and polysaccharide synthesis." Microbial Cell Factories, 5, 25.

- Mojarrad, M., et al. (2007). "Stability of N-acetylglucosamine in aqueous solutions." Chemical and Pharmaceutical Bulletin, 55(10), 1466-1470.

-

Sigma-Aldrich. (2023). "Product Specification: N-Acetyl-D-glucosamine (A8625)."

Sources

- 1. CN110305176B - Preparation method for improving heat stability of glucosamine hydrochloride - Google Patents [patents.google.com]

- 2. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 3. scispace.com [scispace.com]

- 4. CN110669082B - Purification and separation method of N-acetyl-D-glucosamine - Google Patents [patents.google.com]

- 5. CN101830938B - Preparation method of N-acetyl-D-glucosamine - Google Patents [patents.google.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. adipogen.com [adipogen.com]

The Pivotal Role of N-Acetyl-D-glucosamine in Cellular Processes: From Nutrient Sensing to Gene Regulation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar that transcends its role as a mere structural component of macromolecules.[1][2] It stands at the crossroads of cellular metabolism and signaling, acting as a critical sensor of the cell's nutrient status. This guide provides an in-depth exploration of the biological roles of N-Acetyl-D-glucosamine, with a particular focus on its entry into the Hexosamine Biosynthetic Pathway (HBP) and its subsequent function as the substrate for O-GlcNAcylation—a dynamic post-translational modification that rivals phosphorylation in its regulatory scope. We will dissect the mechanisms by which GlcNAc modulates core cellular processes, including transcription, protein stability, and signal transduction. Furthermore, this whitepaper offers field-proven experimental protocols for investigating GlcNAc metabolism and function, providing researchers and drug development professionals with the foundational knowledge and practical tools to explore this critical molecule in their own work.

The Metabolic Nexus: The Hexosamine Biosynthetic Pathway (HBP)

The biological significance of N-Acetyl-D-glucosamine is intrinsically linked to its activated form, Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc). The cellular pool of UDP-GlcNAc is maintained by two interconnected routes: the de novo synthesis pathway and the salvage pathway.[3][4][5]

-

De Novo Synthesis: This pathway integrates glucose, glutamine, acetyl-CoA, and UTP, making it a sensitive barometer of the cell's energy and nutrient status.[3][4] The rate-limiting step is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT), which converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate.[3][6]

-

The Salvage Pathway: Cells can also directly utilize exogenous or recycled GlcNAc. N-acetylglucosamine kinase (GNK) phosphorylates imported GlcNAc to N-acetylglucosamine-6-phosphate (GlcNAc-6-P), which then enters the HBP to form UDP-GlcNAc.[7] This pathway allows cells to efficiently utilize available GlcNAc, bypassing the initial, energy-intensive steps of the de novo pathway.

The final product, UDP-GlcNAc, is the sole donor substrate for the post-translational modification of proteins with GlcNAc, a process central to cellular regulation.[6][7][8]

A Note on the Hydrochloride Salt

N-Acetyl-D-glucosamine is often supplied as N-Acetyl-D-glucosamine hydrochloride. It is crucial to understand that the hydrochloride moiety serves to stabilize the glucosamine molecule, enhancing its stability and solubility for use as a laboratory reagent or supplement.[9][10] Upon dissolution, it dissociates, and the biologically active component is the N-Acetyl-D-glucosamine molecule itself. Compared to glucosamine sulfate, the hydrochloride form provides a more concentrated, or higher "payload," of the active glucosamine molecule per gram.[9][11]

O-GlcNAcylation: A Master Switch in Cellular Regulation

Perhaps the most profound role of UDP-GlcNAc is as the substrate for O-GlcNAcylation, a dynamic and reversible post-translational modification.[12] This process involves the attachment of a single GlcNAc molecule to the serine (Ser) or threonine (Thr) residues of thousands of nuclear, cytoplasmic, and mitochondrial proteins.[7][13][14]

Unlike complex N- and O-linked glycosylation that occurs in the ER and Golgi, O-GlcNAcylation is a simple, monosaccharide modification that occurs in the nucleocytoplasm.[12][14] Its cycling is tightly regulated by just two highly conserved enzymes:

This rapid cycling allows O-GlcNAcylation to function as a signaling switch, akin to phosphorylation.[12][14] Indeed, O-GlcNAcylation and phosphorylation often occur on the same or adjacent Ser/Thr residues, creating a complex interplay that can either be competitive or cooperative, thereby fine-tuning protein function, localization, and stability.[12]

Regulation of Core Cellular Processes

By modifying a vast array of proteins, O-GlcNAcylation exerts regulatory control over nearly every aspect of cell biology.

-

Transcription and Chromatin Remodeling: O-GlcNAcylation of transcription factors, such as NFκB, c-myc, and p53, directly impacts their activity, stability, and ability to regulate gene expression.[1][15] Modification of histones and other chromatin-associated proteins also plays a role in epigenetic regulation.

-

Cell Signaling: GlcNAc impacts signal transduction through multiple mechanisms. O-GlcNAcylation of signaling kinases and phosphatases modulates their activity. Additionally, the availability of UDP-GlcNAc can influence the branching of N-linked glycans on cell surface receptors, thereby altering their ligand-binding specificity and downstream signaling, as seen with Notch family receptors.[1][15] In states of glucose deprivation, providing cells with GlcNAc can restore growth factor signaling and glutamine metabolism, highlighting its role in coupling nutrient status to cell growth.[16]

-

Protein Synthesis and Stability: The modification of ribosomal proteins and translation initiation factors by O-GlcNAc suggests a direct role in controlling protein synthesis. Furthermore, O-GlcNAcylation can protect proteins from proteasomal degradation or, conversely, target them for destruction, thereby regulating protein turnover.

-

Immune Function: N-Acetyl-D-glucosamine is a key modulator of immune responses. It is essential for the development and activation of T and B cells and regulates macrophage function.[17] By promoting the activity of anti-inflammatory T regulatory (Treg) cells and mitigating excessive Th1 and Th17 responses, GlcNAc helps maintain a balanced immune state.[17]

Experimental Methodologies: Tracing the Metabolic Fate of GlcNAc

To elucidate the functional roles of GlcNAc, it is essential to trace its uptake and incorporation into cellular pathways. The use of stable isotope-labeled GlcNAc, such as N-Acetyl-D-glucosamine-¹⁵N, coupled with mass spectrometry, is a powerful technique.

Causality of Experimental Design: This protocol is designed to quantitatively measure the flux of exogenous GlcNAc through the salvage pathway into the UDP-GlcNAc pool. By using ¹⁵N-labeled GlcNAc, we can distinguish between UDP-GlcNAc synthesized via the salvage pathway (¹⁵N-labeled) and the de novo pathway (unlabeled). The choice of nutrient concentrations in the media is critical, as high glucose or glutamine levels can increase de novo synthesis, potentially masking the contribution of the salvage pathway.[18] Therefore, titrating these nutrients is a key step in optimizing the assay for a specific cell line.

Protocol: Stable Isotope Tracing of ¹⁵N-GlcNAc

Objective: To quantify the incorporation of exogenous ¹⁵N-GlcNAc into the cellular UDP-GlcNAc pool.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

N-Acetyl-D-glucosamine-¹⁵N (GlcNAc-¹⁵N)

-

Phosphate-Buffered Saline (PBS), sterile

-

80% Methanol, ice-cold

-

Cell scrapers

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture cells in standard medium to ~80% confluency.

-

Seed cells into 6-well plates at a density that will result in ~90% confluency at the time of harvesting. Allow cells to adhere overnight.

-

-

Media Preparation (Labeling Medium):

-

Prepare a base medium (e.g., glucose-free, glutamine-free DMEM) supplemented with known concentrations of glucose and glutamine. Refer to Table 1 for recommended starting ranges.

-

Supplement the medium with the desired concentration of GlcNAc-¹⁵N (e.g., 1-20 mM). Ensure complete dissolution.[18]

-

Warm the labeling medium to 37°C.

-

-

Cell Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cell monolayer once with sterile PBS.

-

Add 2 mL of the prepared labeling medium to each well.

-

Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to determine optimal labeling duration.[18]

-

-

Metabolite Extraction:

-

At each time point, place the 6-well plate on ice.

-

Quickly aspirate the labeling medium.

-

Immediately add 1 mL of ice-cold 80% methanol to each well.

-

Incubate on ice for 10 minutes to quench metabolic activity and lyse cells.

-

Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Carefully transfer the supernatant (containing metabolites) to a new tube. Avoid disturbing the pellet.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

-

-

Sample Analysis by LC-MS/MS:

-

Reconstitute the dried metabolites in a suitable solvent for your chromatography method (e.g., 50% acetonitrile/water).[18]

-

Analyze samples using an LC-MS/MS system.

-

Operate the mass spectrometer in negative ion mode.

-

Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically detect and quantify the transition from the precursor ion of ¹⁵N-UDP-GlcNAc to a specific product ion. The mass shift due to the ¹⁵N label must be accounted for in the method setup.[18]

-

Quantify the peak areas for both unlabeled (endogenous) and ¹⁵N-labeled UDP-GlcNAc to determine the relative contribution of the salvage pathway.

-

| Nutrient | Concentration Range | Rationale & Notes |

| Glucose | Low (1-5 mM) to High (25 mM) | High glucose increases de novo synthesis, competing with the salvage pathway. Start with the standard concentration for your cell line and titrate down.[18] |

| Glutamine | 0.5 - 4 mM | As a key substrate for GFAT, glutamine availability is crucial for the de novo pathway. Lowering glutamine may enhance salvage pathway flux.[18] |

| GlcNAc-¹⁵N | 1 - 20 mM | Titration is essential. Higher concentrations may be needed to outcompete endogenous synthesis and achieve detectable labeling.[18] |

Implications for Disease and Drug Development

Given its central role in integrating metabolism and signaling, it is unsurprising that dysregulation of the HBP and O-GlcNAcylation is implicated in a wide range of human diseases.[13]

-

Diabetes and Insulin Resistance: Hyperglycemia increases flux through the HBP, leading to elevated O-GlcNAcylation of proteins involved in the insulin signaling pathway, which contributes to insulin resistance.[19]

-

Cancer: Many cancer cells exhibit altered glucose and glutamine metabolism (the Warburg effect), which can lead to increased HBP flux. O-GlcNAcylation of oncogenic proteins and tumor suppressors can promote cell proliferation, survival, and metastasis.[3][4]

-

Neurodegenerative Diseases: Pathological protein aggregates in diseases like Alzheimer's and Parkinson's are often aberrantly O-GlcNAcylated. Modulating O-GlcNAc levels through inhibitors of OGA is being explored as a potential therapeutic strategy.[13]

The development of specific inhibitors for OGT and OGA offers promising avenues for therapeutic intervention, allowing for the precise modulation of cellular O-GlcNAc levels to combat these and other diseases.

Conclusion

N-Acetyl-D-glucosamine hydrochloride is far more than a simple monosaccharide; it is a key signaling molecule that provides a direct link between nutrient availability and the complex regulatory networks governing cellular function. Through the Hexosamine Biosynthetic Pathway and the subsequent process of O-GlcNAcylation, GlcNAc modulates the activity of thousands of proteins, influencing everything from gene transcription to cell survival. Understanding the intricate biological roles of this amino sugar is paramount for researchers in basic science and is of critical importance for professionals in drug development seeking to target metabolic and signaling pathways in human disease. The methodologies outlined in this guide provide a robust framework for furthering our collective knowledge of this pivotal cellular regulator.

References

- Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers.

- N-Acetylglucosamine Functions in Cell Signaling. PMC - NIH.

- Understanding N-Acetyl-D-Glucosamine and Glycine: Biochemical Roles, Health Benefits, and Applications. Dietary Supplement Contract Manufacturer.

- Application Notes and Protocols for Optimal Uptake of N-Acetyl-D-glucosamine-15N. Benchchem.

- (PDF) Insights into O-Linked N-Acetylglucosamine (O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates.

- Role of O-linked N-acetylglucosamine protein modification in cellular (p

- UDP-N-acetyl-D-glucosamine biosynthesis II | P

- The Hexosamine Biosynthesis Pathway: Regul

- The Hexosamine Biosynthesis Pathway: Regulation and Function. Research With Rutgers.

- O-GlcNAc. Wikipedia.

- A little sugar goes a long way: The cell biology of O-GlcNAc. Rockefeller University Press.

- Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture. PMC.

- The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism. Genes & Development.

- N-Acetylglucosamine Functions in Cell Signaling.

- The Hexosamine Biosynthesis Pathway: Regul

- N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflamm

- N-Acetyl-D-glucosamine | CAS 7512-17-6. AdipoGen Life Sciences.

- Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review. Journal of Industrial Microbiology and Biotechnology | Oxford Academic.

- N-Acetylglucosamine: Production and Applic

- N-Acetylglucosamine. Wikipedia.

- N-Acetyl- D -glucosamine = 99 7512-17-6. MilliporeSigma.

- Glucosamine Sulfate vs Glucosamine HCl. Ask The Scientists.

- Glucosamine HCL vs. sulfate: a formulator's analysis of purity, stability, and source. LinkedIn.

- Hydrochloride Vs Sulphate: What is the truth about Glucosamine products?.

Sources

- 1. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. collagensei.com [collagensei.com]

- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function [mdpi.com]

- 6. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Glucosamine HCL vs. Sulfate: An Analysis of Purity & Source [nutripartners.co]

- 10. Hydrochloride Vs Sulphate: What is the truth about Glucosamine products? / Woods Health Blog Woods Health Supplements And Vitamins [woodshealth.com]

- 11. askthescientists.com [askthescientists.com]

- 12. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. rupress.org [rupress.org]

- 15. researchgate.net [researchgate.net]

- 16. genesdev.cshlp.org [genesdev.cshlp.org]

- 17. N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses [casi.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Biochemical Mechanisms of N-Acetyl-D-glucosamine Hydrochloride

Abstract

N-Acetyl-D-glucosamine (GlcNAc), often supplied as its stable hydrochloride salt, is a pivotal monosaccharide derivative of glucose with profound implications in a multitude of biochemical processes. Far from being a mere structural component, GlcNAc serves as a critical signaling molecule and a key substrate in fundamental cellular pathways. This technical guide provides a comprehensive exploration of the mechanism of action of N-Acetyl-D-glucosamine hydrochloride in biochemical reactions. We will delve into its central role in the Hexosamine Biosynthesis Pathway (HBP), the subsequent post-translational modification of proteins via O-GlcNAcylation, its function in the synthesis of essential glycosaminoglycans (GAGs), and its modulatory effects on inflammatory signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biochemical underpinnings of GlcNAc's biological functions.

Introduction: The Centrality of N-Acetyl-D-glucosamine in Cellular Metabolism

N-Acetyl-D-glucosamine (GlcNAc) is an amide derivative of glucose, a fundamental building block for complex carbohydrates and a key signaling molecule in various cellular processes.[1] Its hydrochloride form is a stable and commonly used formulation in research and clinical settings. The biological significance of GlcNAc stems from its position as the central product of the Hexosamine Biosynthesis Pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. The end-product of the HBP, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is the high-energy donor substrate for the synthesis of all N-acetylglucosamine-containing macromolecules, including glycoproteins, glycolipids, and proteoglycans.[2][3]

The concentration of UDP-GlcNAc within the cell is a sensitive indicator of the overall nutrient status. Consequently, the downstream processes regulated by UDP-GlcNAc, most notably O-GlcNAcylation, function as a sophisticated nutrient-sensing mechanism that modulates a vast array of cellular functions, from signal transduction and transcription to cell survival and stress responses.

The Hexosamine Biosynthesis Pathway (HBP) and the Salvage Pathway: Gateways for GlcNAc Metabolism

There are two primary pathways through which N-Acetyl-D-glucosamine influences cellular biochemistry: the de novo Hexosamine Biosynthesis Pathway and the Salvage Pathway.

The De Novo Hexosamine Biosynthesis Pathway (HBP)

The HBP is a branch of glycolysis that shunts a small percentage of glucose to produce UDP-GlcNAc. This pathway is a convergence point for several major metabolic routes, utilizing glucose, glutamine, acetyl-CoA, and UTP.

The key regulatory enzyme in the HBP is Glutamine:fructose-6-phosphate amidotransferase (GFAT) , which catalyzes the first and rate-limiting step: the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate.[2] The activity of GFAT is tightly regulated through multiple mechanisms, including feedback inhibition by the pathway's end-product, UDP-GlcNAc.[2][4] This feedback mechanism ensures that the production of UDP-GlcNAc is finely tuned to the cell's metabolic state. The IC50 for UDP-GlcNAc inhibition of human GFAT-1 has been reported to be approximately 43.3 µM.[2]

The Salvage Pathway

Exogenously supplied N-Acetyl-D-glucosamine hydrochloride can bypass the initial, rate-limiting steps of the HBP by entering the "salvage pathway". GlcNAc is transported into the cell and is then phosphorylated by N-acetylglucosamine kinase (NAGK) to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P), which then enters the HBP.[3] This provides a direct route to increase the intracellular pool of UDP-GlcNAc, making exogenous GlcNAc a valuable tool for studying the effects of increased HBP flux.

| Enzyme | Substrate | Apparent Km (mM) | Source Organism |

| N-acetylglucosamine kinase (NAGK) | N-acetyl-D-glucosamine | 0.04 - 0.06 | Rat liver/kidney[5] |

| N-acetylglucosamine kinase (NAGK) | N-acetyl-D-glucosamine | 0.26 | Staphylococcus aureus[6] |

Table 1: Kinetic Parameters of N-acetylglucosamine Kinase (NAGK).

O-GlcNAcylation: A Dynamic Post-Translational Modification

One of the most significant roles of UDP-GlcNAc is as the substrate for O-GlcNAc transferase (OGT), the enzyme that catalyzes the addition of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[7] This process, known as O-GlcNAcylation, is a dynamic and reversible post-translational modification, analogous to phosphorylation, that plays a crucial role in regulating protein function, localization, and stability. The removal of O-GlcNAc is catalyzed by the enzyme O-GlcNAcase (OGA).

The interplay between OGT and OGA activities dictates the O-GlcNAcylation status of a protein, which in turn modulates a wide range of cellular processes, including:

-

Signal Transduction: O-GlcNAcylation can compete with phosphorylation for the same or adjacent serine/threonine residues, thereby influencing signaling cascades.

-

Transcription and Gene Expression: Many transcription factors and components of the transcriptional machinery are O-GlcNAcylated, affecting their activity and the expression of target genes.

-

Protein Stability: O-GlcNAcylation can protect proteins from degradation or, conversely, target them for proteasomal degradation.

-

Stress Response: Cellular stress often leads to an increase in O-GlcNAcylation, which is thought to be a protective mechanism.

The kinetic parameters of OGT can vary depending on the peptide substrate, suggesting that OGT activity is not uniform across all its targets. For instance, the Km of OGT for UDP-GlcNAz (an analog of UDP-GlcNAc) was found to be 22 ± 4 µM with an α-A crystallin peptide as the substrate.[8]

Synthesis of Glycosaminoglycans (GAGs): Structural Roles of GlcNAc

UDP-GlcNAc is also a crucial precursor for the biosynthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides consisting of repeating disaccharide units. GAGs are major components of the extracellular matrix and connective tissues, contributing to their structural integrity and viscoelastic properties.

N-Acetyl-D-glucosamine is a direct precursor for the synthesis of hyaluronic acid, a non-sulfated GAG, and is also a component of keratan sulfate. By increasing the intracellular pool of UDP-GlcNAc, exogenous GlcNAc can enhance the synthesis of these essential macromolecules, which is particularly relevant in tissues like articular cartilage.

Modulation of Inflammatory Signaling Pathways

N-Acetyl-D-glucosamine has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression.

Studies have shown that glucosamine can inhibit the activation of NF-κB, potentially through the O-GlcNAcylation of components of the NF-κB signaling cascade.[9][10] For example, glucosamine has been demonstrated to suppress the IL-1β-induced activation of NF-κB in human chondrocytes.[9] This inhibitory effect on NF-κB leads to a downstream reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) .[11][12][13]

The administration of NAG and its derivatives in a lipopolysaccharide-induced inflammatory mouse model significantly decreased serum levels of IL-6 and TNF-α.[13]

Experimental Protocols

Quantification of UDP-GlcNAc Levels

Accurate quantification of intracellular UDP-GlcNAc is crucial for understanding the flux through the HBP. An enzymatic microplate assay provides a sensitive and specific method for this purpose.

Principle: This assay is based on the O-GlcNAcylation of a substrate peptide by OGT, with the subsequent immunodetection of the modification. The amount of O-GlcNAcylated peptide is proportional to the concentration of UDP-GlcNAc in the sample.

Brief Protocol:

-

Metabolite Extraction: Extract polar metabolites from cells or tissues using a suitable solvent, such as a chloroform/methanol/water mixture.

-

Protein Precipitation: Precipitate proteins from the extract.

-

Enzymatic Reaction: Incubate the metabolite extract with recombinant OGT and a biotinylated substrate peptide.

-

Immunodetection: Coat a microplate with an anti-biotin antibody. Add the reaction mixture to the wells. Detect the O-GlcNAcylated peptide using an anti-O-GlcNAc antibody conjugated to a reporter enzyme (e.g., HRP).

-

Quantification: Measure the signal (e.g., absorbance or fluorescence) and determine the UDP-GlcNAc concentration by comparison to a standard curve.

For a detailed protocol, refer to Sunden et al. (2021)[14].

Detection of Protein O-GlcNAcylation by Western Blot

Western blotting is a widely used technique to detect the O-GlcNAcylation of specific proteins.

Brief Protocol:

-

Cell Lysis: Lyse cells in a buffer containing protease and OGA inhibitors to preserve O-GlcNAc modifications.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a suitable blocking agent (e.g., non-fat milk or BSA).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., CTD110.6 or RL2) or an antibody against the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

For a detailed protocol, refer to OriGene Technologies Inc.[15] and Ahmed et al. (2022)[16].

Measurement of Glycosaminoglycan (GAG) Synthesis

The 1,9-dimethylmethylene blue (DMB) dye-binding assay is a common method for quantifying sulfated GAGs produced by chondrocytes in culture.

Principle: The DMB dye binds to sulfated GAGs, resulting in a colorimetric change that can be measured spectrophotometrically.

Brief Protocol:

-

Cell Culture: Culture chondrocytes under desired experimental conditions (e.g., with and without GlcNAc treatment).

-

Sample Collection: Collect the cell culture medium and/or cell lysates.

-

DMB Reaction: Add the DMB reagent to the samples.

-

Spectrophotometric Measurement: Measure the absorbance at the appropriate wavelength (typically 525-535 nm).

-

Quantification: Determine the GAG concentration by comparison to a standard curve prepared with known concentrations of chondroitin sulfate.

For a detailed protocol, refer to Farndale et al. (1986) as described in Kuiper & Sharma (2015)[17] and Chondrex, Inc.[18].

N-Acetyl-D-glucosamine Hydrochloride vs. Glucosamine Sulfate: A Mechanistic Consideration

Both N-Acetyl-D-glucosamine hydrochloride and glucosamine sulfate are used in research and as dietary supplements, particularly for joint health. While both can increase the substrate pool for GAG synthesis, their precise mechanisms of action may differ. Glucosamine, administered as a sulfate or hydrochloride salt, enters the HBP after being phosphorylated to glucosamine-6-phosphate. In contrast, GlcNAc enters the pathway at a later step.

Some studies suggest that glucosamine's anti-inflammatory effects are mediated through the inhibition of NF-κB signaling.[9][19] The hydrochloride and sulfate forms are thought to deliver the active glucosamine molecule, with the counter-ion being of lesser importance for this particular mechanism. However, the sulfate moiety of glucosamine sulfate may also contribute to the synthesis of sulfated GAGs. Further research is needed to fully elucidate the comparative biochemical effects of these two forms.

Cellular Uptake and Bioavailability

The cellular uptake of N-acetylglucosamine is a critical factor influencing its biological activity. Unlike glucose, which is primarily transported by specific glucose transporters (GLUTs), the uptake of GlcNAc is less efficient. Some GLUT transporters, such as GLUT2, have been shown to transport glucosamine with high affinity (Km ≈ 0.8 mM), which is a much higher affinity than for glucose (Km ≈ 17-20 mM).[20] However, the affinity of most GLUTs for GlcNAc is lower. This can necessitate the use of higher concentrations of GlcNAc in in vitro experiments to achieve significant intracellular effects.

Conclusion

N-Acetyl-D-glucosamine hydrochloride is a multifaceted molecule that exerts its influence on a wide range of biochemical reactions primarily through its role as a key substrate and signaling molecule in the Hexosamine Biosynthesis Pathway. By directly feeding into the synthesis of UDP-GlcNAc, it profoundly impacts cellular processes through O-GlcNAcylation of proteins and the production of essential glycosaminoglycans. Furthermore, its ability to modulate inflammatory signaling pathways underscores its therapeutic potential. A thorough understanding of these intricate mechanisms is paramount for researchers and drug development professionals aiming to harness the biological activities of N-Acetyl-D-glucosamine for scientific and clinical advancements.

References

-

Loss of GFAT-1 feedback regulation activates the hexosamine pathway that modulates protein homeostasis. PMC. [Link]

-

GLUT2 is a high affinity glucosamine transporter. PubMed. [Link]

-

An improved method for determining proteoglycans synthesized by chondrocytes in culture. PubMed. [Link]

-

Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues. PMC. [Link]

-

The GFAT-1 R203H gain-of-function substitution perturbs UDP-GlcNAc... ResearchGate. [Link]

-

Protein kinase A controls the hexosamine pathway by tuning the feedback inhibition of GFAT-1. bioRxiv. [Link]

-

Enzymatic analysis of UDP-N-acetylglucosamine. PMC. [Link]

-

Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes. PMC. [Link]

-

A high-throughput assay for O-GlcNAc transferase detects primary sequence preferences in peptide substrates. PMC. [Link]

-

An Improved Method for Determining Proteoglycans Synthesized by Chondrocytes in Culture. Taylor & Francis Online. [Link]

-

Glucose transporter 2‑transported glucosamine inhibits glycolysis in cancer cell lines through competition with glucose for hexokinase II. PMC. [Link]

-

Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney. PubMed. [Link]

-

Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR Protocols. [Link]

-

Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives. Nature. [Link]

-

Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives. Scientific Reports. [Link]

-

Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay. PMC. [Link]

-

GFAT-1 inhibition by UDP-GlcNAc and UDP-GalNAc a–d Structural analysis... ResearchGate. [Link]

-

Kinetic parameters (K m and V max ) for the acetyltransferase activity of GlmU Mtb and active site mutants. ResearchGate. [Link]

-

Kinetic assays with N-acetylmannosamine kinase. A) Rate versus... ResearchGate. [Link]

-

Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. ResearchGate. [Link]

-

The GFAT-1 R203H gain-of-function substitution perturbs UDP-GlcNAc... ResearchGate. [Link]

-

Western Blot Protocol. OriGene Technologies, Inc.[Link]

-

A detailed quantitative outcome measure of glycosaminoglycans in human articular cartilage for cell therapy and tissue engineering strategies. PubMed. [Link]

-

Total tissue protein O-GlcNAc levels and UDP-GlcNAc concentrations in... ResearchGate. [Link]

-

Human OGA binds substrates in a conserved peptide recognition groove. Portland Press. [Link]

-

Ver. 1.2. Nacalai Tesque, Inc.[Link]

-

N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses. casi.org. [Link]

-

Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry. Analytical Methods. [Link]

-

Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture. PMC. [Link]

-

Glycosaminoglycans Assay Kit. Chondrex, Inc.[Link]

-

Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages. MDPI. [Link]

-

Activity Based High-Throughput Screening for Novel O-GlcNAc Transferase Substrates Using a Dynamic Peptide Microarray. PLOS ONE. [Link]

-

What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions. Patsnap. [Link]

-

The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis. PMC. [Link]

-

Structure of human O-GlcNAc transferase and its complex with a peptide substrate. PMC. [Link]

-

Activity Based High-Throughput Screening for Novel O-GlcNAc Transferase Substrates Using a Dynamic Peptide Microarray. Semantic Scholar. [Link]

-

Determination of glycosaminoglycan (GAG) production in chondrocytes.... ResearchGate. [Link]

-

Suppressive effects of N-acetyl-D-glucosamine on rheumatoid arthritis mouse models. Inflammation. [Link]

-

Glucosamine suppresses the nuclear factor-κB signaling via the O-linked-N-acetylglucosamine modification of inhibitor of κB kinase β in human synovial MH7A cells. PubMed. [Link]

-

Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW2. UTRGV ScholarWorks. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Loss of GFAT-1 feedback regulation activates the hexosamine pathway that modulates protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Protein kinase A controls the hexosamine pathway by tuning the feedback inhibition of GFAT-1 | bioRxiv [biorxiv.org]

- 5. Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A high-throughput assay for O-GlcNAc transferase detects primary sequence preferences in peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucosamine suppresses the nuclear factor-κB signaling via the O-linked-N-acetylglucosamine modification of inhibitor of κB kinase β in human synovial MH7A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses [casi.org]

- 14. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. origene.com [origene.com]

- 16. researchgate.net [researchgate.net]

- 17. A detailed quantitative outcome measure of glycosaminoglycans in human articular cartilage for cell therapy and tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chondrex.com [chondrex.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. GLUT2 is a high affinity glucosamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Comparative Analysis of N-Acetyl-D-glucosamine and its Hydrochloride Derivatives

This guide provides a comprehensive technical analysis comparing N-Acetyl-D-glucosamine (NAG) and N-Acetyl-D-glucosamine Hydrochloride , while also addressing the critical distinction between these and the industry-standard Glucosamine Hydrochloride (GlcN-HCl) .

Executive Summary

In drug development and nutraceutical formulation, the distinction between N-Acetyl-D-glucosamine (GlcNAc/NAG) and its hydrochloride derivatives is often a source of chemical and regulatory confusion.

The Core Distinction:

-

N-Acetyl-D-glucosamine (NAG): A neutral, non-ionic amide. It is the stable, naturally occurring monomer of chitin and a direct precursor to hyaluronic acid.[1]

-

N-Acetyl-D-glucosamine Hydrochloride (NAG[2][3]·HCl): A rare, chemically unstable salt form often cited in specific chemical databases (e.g., PubChem CID 57366849) but rarely used in commercial therapeutics due to the weak basicity of the amide nitrogen.

-

Glucosamine Hydrochloride (GlcN[3][4][5][6]·HCl): The industry-standard ionic salt formed by deacetylating chitin. It is distinct from NAG in both structure (amine vs. amide) and metabolic entry point.

Recommendation: For formulations requiring high stability and direct hyaluronan synthesis stimulation, NAG is the superior candidate. For bulk chondroprotective applications requiring high solubility and lower cost, GlcN·HCl is the standard, though it requires phosphorylation and acetylation in vivo to become metabolically active.

Part 1: Chemical Identity & Structural Characterization[7]

Structural Divergence

The fundamental difference lies in the functional group at the C-2 position of the glucose scaffold.

| Feature | N-Acetyl-D-glucosamine (NAG) | N-Acetyl-D-glucosamine HCl (NAG[2][3][7][8][9]·HCl) | Glucosamine HCl (GlcN[3][4][6]·HCl) |

| CAS Number | 7512-17-6 | 57366-84-9 (Rare) | 66-84-2 |

| Formula | C₈H₁₅NO₆ | C₈H₁₅NO₆[2][3][4][10][7][8][9][11][12][13][14] · HCl | C₆H₁₃NO₅ · HCl |

| C-2 Group | Acetamido (-NH-CO-CH₃) | Acetamido (Protonated*) | Primary Amine (-NH₃⁺ Cl⁻) |

| Charge (pH 7) | Neutral (Non-ionic) | Unstable / Acidic | Positive (Cationic) |

| pKa | ~12.0 (Hydroxyls only) | ~ -1.0 (Amide O-protonation) | 7.5 - 8.0 (Amine) |

| Stability | High | Low (Prone to hydrolysis) | High |

The "NAG-HCl" Paradox

Chemically, the nitrogen atom in an amide (NAG) is not basic because its lone pair is delocalized into the carbonyl group (resonance stabilization). Therefore, NAG does not form a stable salt with HCl under standard conditions.

-

Theoretical Existence: "NAG·HCl" implies protonation of the amide oxygen (forming a carboximidate) or the nitrogen (breaking resonance). This requires concentrated acid.

-

Practical Reality: In the presence of water and HCl, NAG undergoes hydrolysis , stripping the acetyl group to form Glucosamine HCl and acetic acid.

-

Database Citations: Entries like PubChem CID 57366849 often refer to transient species or specific anhydrous crystal forms used in catalytic research, not shelf-stable pharmaceutical ingredients.

Part 2: Manufacturing & Synthesis Workflows

The production of these molecules follows a linear degradation and reconstruction pathway starting from Chitin.

Synthesis Flowchart (Graphviz)

Figure 1: Industrial synthesis pathway showing the derivation of Glucosamine HCl and NAG from Chitin. Note the instability loop where NAG·HCl reverts to Glucosamine HCl in aqueous acid.

Part 3: Biological Fate & Pharmacokinetics

Understanding the metabolic difference is crucial for therapeutic application. NAG is a more direct precursor for glycosaminoglycans (GAGs) than Glucosamine HCl.

Metabolic Entry Points

-

Glucosamine HCl: Must be phosphorylated by hexokinase and then acetylated. It competes with glucose for transport.

-

NAG: Enters the cell and is phosphorylated by NAG-kinase directly to GlcNAc-6-Phosphate, bypassing the rate-limiting enzyme GFAT (Glutamine:fructose-6-phosphate amidotransferase).

Signaling Pathway (Graphviz)

Figure 2: Differential metabolic entry of GlcN vs. NAG. NAG bypasses the initial acetylation step, providing a more direct substrate for UDP-GlcNAc synthesis.

Part 4: Experimental Protocols & Validation

Protocol: Differentiating NAG from Glucosamine HCl

To verify which compound you are working with (or to detect hydrolysis of NAG-HCl), use this HPLC-UV method.

Principle: NAG absorbs UV light at 195-205 nm due to the amide bond. Glucosamine HCl lacks a chromophore and requires derivatization or Refractive Index (RI) detection.

Step-by-Step Methodology:

-

Column: Amino-bonded silica column (e.g., Zorbax NH2), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Acetonitrile:Water (75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

Channel A (UV 195 nm): Will show a strong peak for NAG . Glucosamine HCl will be invisible.

-

Channel B (RI Detector): Will show peaks for both sugars.

-

-

Interpretation:

-

If you have a "NAG-HCl" sample, dissolve in water and inject immediately.

-

Result A (Pure NAG): Single peak in UV and RI.

-

Result B (Hydrolyzed/Salt Mixture): Peak in RI (GlcN) with no corresponding UV peak, plus a separate peak for Acetic Acid.

-

Stability Testing (Self-Validating)

-

Test: Dissolve 1g of the substance in 10mL pH 2.0 HCl. Incubate at 37°C for 24 hours.

-

Observation:

-

Glucosamine HCl: No change.

-

NAG: Slow appearance of free amine (detectable via ninhydrin assay).

-

"NAG-HCl": If it exists as a salt, it will rapidly dissociate. If it was a mixture, it will behave as GlcN immediately.

-

References

-

Chen, J. K., et al. (2010).[6] "N-Acetylglucosamine: Production and Applications." Marine Drugs, 8(9), 2493–2516. Link

-

PubChem Database. (2024). "N-Acetyl-D-glucosamine."[2][5][10][7][8][9][12][13][15][16] CID 24139.[13] Link

-

PubChem Database. (2024). "2-acetamido-2-deoxy-D-glucopyranose hydrochloride." CID 57366849.[17][18] Link[18]

- Uomoto, K., et al. (2021). "Metabolic fate of N-acetylglucosamine in the hexosamine biosynthetic pathway." Journal of Biological Chemistry.

-

Feliziani, E., et al. (2015).[17] "Preharvest treatments with chitosan and other alternatives to conventional fungicides to control postharvest decay of strawberry."[17][18][19] Carbohydrate Polymers, 132, 111-117.[17] (Cites NAG-HCl usage in agricultural antifungal contexts). Link

Sources

- 1. N-Acetylglucosamine in the Nutrition Industry - Knowde Periodical [periodical.knowde.com]

- 2. EP1611896A1 - Use of n-acetyl-d-aminoglycosamine in treatment of local lesions or systematic symptoms related to autoimmune reactions - Google Patents [patents.google.com]

- 3. The Potential Hypoglycemic Competence of Low Molecular Weight Polysaccharides Obtained from Laminaria japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cir-safety.org [cir-safety.org]

- 6. academic.oup.com [academic.oup.com]

- 7. cmm.ucsd.edu [cmm.ucsd.edu]

- 8. EP1611896A1 - Use of n-acetyl-d-aminoglycosamine in treatment of local lesions or systematic symptoms related to autoimmune reactions - Google Patents [patents.google.com]

- 9. cmm.ucsd.edu [cmm.ucsd.edu]

- 10. N-Acetyl-D-Glucosamine | C8H15NO6 | CID 439174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chitosan Hcl Or Chitosan Hydrochloride BP EP USP CAS 70694-72-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 12. N -乙酰基- D -氨基葡萄糖 ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 14. What Is the Difference Between Glucosamine and N-Acetylglucosamine? Gothink Biology [gttsynbio.com]

- 15. equine-america.co.uk [equine-america.co.uk]

- 16. US20050148546A1 - Deacetylation of N-acetylglucosamine - Google Patents [patents.google.com]

- 17. scribd.com [scribd.com]

- 18. d3a.univpm.it [d3a.univpm.it]

- 19. d3a.univpm.it [d3a.univpm.it]

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized N-Acetyl-D-glucosamine (GlcNAc)

Case ID: G-PUR-001 Topic: Isolation of N-Acetyl-D-glucosamine from Glucosamine Hydrochloride Precursors Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Technical Clarification

User Query: "How do I purify synthesized N-Acetyl-D-glucosamine hydrochloride from byproducts?"

Technical Correction: First, we must address a chemical nomenclature nuance critical to your purification strategy. N-Acetyl-D-glucosamine (GlcNAc) is an amide and is neutral ; it does not readily form a stable hydrochloride salt in the same way its precursor, Glucosamine (GlcN), does.

If you are synthesizing GlcNAc from Glucosamine Hydrochloride (GlcN-HCl) (via acetylation with acetic anhydride), your target product is the neutral GlcNAc , and the "hydrochloride" refers to the byproduct (HCl) or the starting material you are trying to remove.

This guide addresses the purification of neutral GlcNAc from a reaction matrix containing:

-

Unreacted Glucosamine HCl (Starting material).

-

Inorganic Salts (NaCl or Sodium Acetate, depending on the base used).

-

Reaction Byproducts (Acetic acid).

Module 1: Removing Inorganic Salts (The "Ash" Problem)

Symptom: High ash content (>0.5%), poor crystallization, or salty taste. Root Cause: GlcNAc is highly water-soluble, making it difficult to separate from NaCl using only aqueous crystallization.

Troubleshooting Protocol: Hot Ethanol Extraction

The most robust method relies on the solubility differential between GlcNAc and inorganic salts in hot ethanol.

| Compound | Solubility in Water (20°C) | Solubility in Ethanol (Boiling) | Solubility in Ethanol (20°C) |

| GlcNAc | High (~140 g/L) | Soluble | Low / Sparingly Soluble |

| NaCl / KCl | High | Insoluble | Insoluble |

| GlcN-HCl | High | Low | Insoluble |

Step-by-Step Workflow:

-

Evaporation: Rotary evaporate your aqueous reaction mixture to complete dryness. You will have a solid white cake containing GlcNAc, Salts, and GlcN-HCl.

-

Extraction: Add absolute ethanol (ratio approx. 1:5 w/v) to the dry solid.

-

Heating: Heat the mixture to reflux (approx. 75-78°C) with vigorous stirring for 30–60 minutes.

-

Hot Filtration: Filter the solution while hot (using a heated funnel or rapid vacuum filtration).

-

Critical Checkpoint: The solid on the filter paper is your waste (Salts). The clear filtrate contains your product.

-

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. GlcNAc will crystallize out as high-purity needles.

Module 2: Removing Unreacted Glucosamine (The "Purity" Problem)

Symptom: Melting point depression (Target: 200–211°C) or positive ninhydrin test (indicates free amines). Root Cause: Incomplete acetylation. Because GlcN-HCl is chemically similar to GlcNAc, recrystallization alone often fails to remove trace amounts.

Troubleshooting Protocol: Ion Exchange Chromatography

This is the industry standard for "polishing" the product. We utilize the charge difference: GlcNAc is neutral, while Glucosamine is cationic.

Resin Selection:

-

Cation Exchange Resin: Dowex 50W, Amberlite IR-120 (H+ form).

Workflow:

-

Load: Dissolve your crude crystals (from Module 1) in deionized water.

-

Passage: Pass the solution through a column packed with Strong Acid Cation Exchange resin.

-

Collection: Collect the flow-through.

-

Monitor: Spot test the flow-through with Ninhydrin. If it turns purple, your resin is saturated; regenerate and repeat.

-

Finish: Lyophilize or spray-dry the flow-through to obtain ultrapure GlcNAc.

Visual Workflow: Integrated Purification Logic

The following diagram illustrates the decision tree for purifying GlcNAc based on the impurities present.

Caption: Integrated purification workflow separating inorganic salts via solubility (Ethanol) and unreacted amines via charge (Ion Exchange).

Frequently Asked Questions (FAQs)

Q1: Why is my final product yellow or brown? A: This is likely due to the "Maillard Reaction" or caramelization. Glucosamine is an amino sugar and is thermally unstable in the presence of water and heat.

-

Fix: Avoid boiling aqueous solutions for extended periods. When using the Hot Ethanol method, ensure the ethanol is anhydrous. If discoloration occurs, treat the aqueous solution with Activated Carbon (0.5% w/v) for 30 minutes at 50°C, then filter before crystallization.

Q2: Can I use Methanol instead of Ethanol? A: Yes. GlcNAc is soluble in supersaturated methanol systems. Some protocols suggest dissolving Glucosamine HCl in methanol with Sodium Methoxide (NaOCH3) to neutralize it, followed by acetylation.[3] This precipitates NaCl immediately. However, Ethanol is generally preferred for "Green Chemistry" and safety in pharmaceutical applications.

Q3: My yield is lower than expected (<60%). Where did I lose it? A: The most common loss point is the Mother Liquor . GlcNAc has significant solubility in water. If you crystallize from water, much of your product remains in the liquid.

-

Fix: Use the Ethanol/Water displacement method. Dissolve crude product in minimal water, then slowly add Ethanol as an "Anti-solvent" to force precipitation.

References

-

Zhan, Y. (2007).[4][5] Method for separation and purification of N-acetylglucosamine. Google Patents. Link

-

Chen, J., et al. (2010). Production of N-acetyl-D-glucosamine from chitin by crude enzyme from Aeromonas hydrophila H2330. Journal of Chemical Technology & Biotechnology. Link

-

Sashiwa, H. & Aiba, S. (2004). Chemically modified chitin and chitosan as biomaterials. Progress in Polymer Science. Link

-

Cayman Chemical. (2022).[6] N-acetyl-D-Glucosamine Product Information & Solubility Data. Link

-

PubChem. (n.d.). N-Acetylglucosamine Compound Summary. National Library of Medicine. Link

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. CN110669082B - Purification and separation method of N-acetyl-D-glucosamine - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsr.net [ijsr.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

improving the yield of N-Acetyl-D-glucosamine hydrochloride synthesis

Current Status: Operational Topic: Yield Optimization & Troubleshooting Audience: Chemical Engineers, Organic Chemists, Process Development Scientists

Critical Nomenclature Clarification

User Alert: You inquired about "N-Acetyl-D-glucosamine hydrochloride."

-

Clarification: N-Acetyl-D-glucosamine (GlcNAc) is a neutral amide and does not typically form a stable hydrochloride salt.

-

The Precursor: Glucosamine Hydrochloride (GlcN[1]·HCl) is the stable salt form used as the starting material.[2]

-

The Goal: This guide focuses on the N-acetylation of Glucosamine Hydrochloride to produce high-yield, neutral GlcNAc, as this is the standard industrial and laboratory challenge.

Part 1: The Core Protocol (Chemical Synthesis)

Method: Selective N-Acetylation via the "Methoxide Route" Objective: Maximize conversion of GlcN·HCl to GlcNAc while minimizing O-acetylation byproducts and salt contamination.

Optimized Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis pathway.

Caption: Logical flow for the conversion of Glucosamine HCl to GlcNAc, highlighting the critical pH dependency at the neutralization step.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Yield Issues

Q1: My yield is consistently below 60%. I am using stoichiometric acetic anhydride. What is wrong?

-

Diagnosis: The issue is likely incomplete neutralization of the hydrochloride salt.

-

Technical Insight: Glucosamine HCl is stable because the amine is protonated (

). Acetic anhydride reacts only with the free amine ( -

Solution:

-

Ensure you are using at least 1.0–1.1 equivalents of base (e.g., Sodium Methoxide or NaOH) relative to GlcN·HCl.

-

Monitor pH. As the reaction proceeds, acetic acid is released, dropping the pH. If using an aqueous system, maintain pH 7.5–8.5.

-

Q2: I see a high yield of "gunk" or syrup that won't crystallize. NMR shows multiple acetyl groups.

-

Diagnosis: O-Acetylation (Over-reaction).

-

Technical Insight: Glucosamine has multiple hydroxyl (-OH) groups. While the amine is more nucleophilic, high temperatures or highly alkaline conditions (pH > 10) will promote esterification of the hydroxyls, creating di- or tri-acetylated impurities.

-

Solution:

-

Temperature Control: Keep the reaction temperature below 25°C (ideally 0–10°C) during the addition of acetic anhydride.

-

Mode of Addition: Add acetic anhydride dropwise to prevent localized hot spots.

-

Category B: Purity & Salt Contamination

Q3: My final product has a high ash content (Sodium Chloride). How do I remove it?

-

Diagnosis: Co-precipitation of inorganic salts.

-

Technical Insight: When you neutralize GlcN·HCl with NaOH or NaOMe, you generate NaCl. GlcNAc and NaCl have overlapping solubility profiles in water.

-

Solution:

-

Switch Solvent: Use Methanol . GlcN·HCl is soluble in water but sparingly soluble in methanol. However, the free base is soluble in methanol, while NaCl is not.

-

Protocol Adjustment:

-

Suspend GlcN·HCl in Methanol.

-

Add Sodium Methoxide (NaOMe).

-

Filter off the precipitated NaCl before adding acetic anhydride.

-

Acetylate the filtrate.[3] This drastically reduces salt load in the final step.

-

-

Part 3: Comparative Data & Protocols

Yield Comparison by Base/Solvent System

| Parameter | Aqueous NaOH System | Methanolic NaOMe System | Enzymatic (Chitinase) |

| Typical Yield | 50–65% | 85–95% | 70–80% |

| Purity (Crude) | Low (High Salt) | High (Low Salt) | High (No Salt) |

| Reaction Time | 2–4 Hours | 4–6 Hours | 24–120 Hours |

| Key Risk | Hydrolysis of product | Moisture sensitivity | Enzyme cost/stability |

| Scalability | High | Medium (Flammability) | Low/Niche |

Recommended Protocol: The Methanolic "Salt-Free" Route

Adapted from simplified preparations cited in organic synthesis literature.

-

Dissolution: Suspend 21.5 g (0.1 mol) of Glucosamine Hydrochloride in 100 mL of anhydrous Methanol.

-

Neutralization: Add 0.11 mol of Sodium Methoxide (25% in methanol solution). Stir for 30 minutes.

-

Observation: A white precipitate (NaCl) will form.

-

-

Filtration: Filter the solution to remove the solid NaCl. The filtrate now contains free Glucosamine base.

-

Acetylation: Cool the filtrate to 5°C. Add 12 mL (0.12 mol) of Acetic Anhydride dropwise over 30 minutes.

-

Caution: Exothermic reaction. Do not let temp exceed 20°C.

-

-

Crystallization: Allow the mixture to stand at 0°C overnight. GlcNAc will crystallize as white needles.

-

Recovery: Filter, wash with cold ethanol, and dry.

Part 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose specific failure modes in your current setup.

Caption: Decision tree for isolating root causes of yield loss and impurity formation during GlcNAc synthesis.

References

-

Simplified Prepar

- Source: SciSpace / Journal of Organic Chemistry (Historical Context).

- Relevance: Establishes the "Methoxide Method" for high-yield synthesis.

-

Enzymatic Production of N-Acetyl-D-Glucosamine

- Source: Science Alert / Asian Journal of Scientific Research.

- Relevance: Provides alternative enzymatic hydrolysis parameters (Temp: 34°C, pH: 5)

-

Glucosamine Hydrochloride vs.

- Source: NutriPartners / Eruditio.

- Relevance: Clarifies the stability of the hydrochloride salt precursor versus the neutral acetyl

-

Glucosamine Hydrochloride Synthesis (Precursor Prepar

- Source: Organic Syntheses, Coll. Vol. 3, p.430.

- Relevance: Standard protocol for isolating the GlcN·HCl precursor from crab shells if not purchasing commercially.

Sources

addressing cytotoxicity of N-Acetyl-D-glucosamine hydrochloride at high concentrations

Welcome to the technical support center for N-Acetyl-D-glucosamine hydrochloride (GlcNAc-HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving high concentrations of GlcNAc-HCl. Here, we address common issues related to cytotoxicity and provide evidence-based solutions to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: Is N-Acetyl-D-glucosamine hydrochloride expected to be cytotoxic at high concentrations?

A1: Yes, while N-Acetyl-D-glucosamine (GlcNAc) is a naturally occurring monosaccharide and generally well-tolerated at physiological concentrations, high concentrations can induce cytotoxic effects in various cell lines. Unlike its counterpart, glucosamine hydrochloride (GlcN-HCl), which often shows more potent cytotoxicity by interfering with glucose metabolism, GlcNAc is metabolized differently.[1][2] However, at high concentrations, it can still lead to cellular stress and reduced viability. The cytotoxic threshold can vary significantly depending on the cell type and experimental conditions. For instance, concentrations as high as 100 mM of glucosamine have been shown to shift the cellular response from autophagy to apoptosis in long-term exposure (24 hours).[3]

Q2: What are the primary mechanisms behind GlcNAc-HCl-induced cytotoxicity?

A2: The cytotoxic effects of high concentrations of GlcNAc-HCl are multifaceted and can be attributed to several factors:

-

Metabolic Overload and ATP Depletion: Although GlcNAc enters the hexosamine biosynthetic pathway (HBP) more distally than glucosamine and doesn't directly compete with glucose for glucokinase, high concentrations can still disrupt cellular energy balance.[1] Studies have shown that high levels of hexosamines can lead to a reduction in cellular ATP levels.[4]

-

Osmotic Stress: The addition of high concentrations of any soluble compound, including GlcNAc-HCl, will increase the osmolarity of the culture medium. This can induce osmotic stress, leading to cell shrinkage, altered membrane potential, and ultimately, apoptosis if the cell cannot adapt.

-

pH Alteration: The hydrochloride salt of GlcNAc can lead to a slight acidification of the culture medium upon dissolution at high concentrations. Conversely, the cellular metabolism of GlcNAc can lead to the excretion of ammonia, causing alkalinization of the medium over time.[5] Both significant deviations from physiological pH can be detrimental to cell health.

-

Induction of Apoptosis: High concentrations of glucosamine and its derivatives have been shown to induce apoptosis through various pathways. This can involve the activation of caspases and modulation of apoptosis-related proteins.[3][6] For example, treatment with 2 mM and 4 mM D-GlcNAc has been observed to significantly increase the number of apoptotic cells in breast cancer cell lines.[7][8]

Q3: My cells are showing reduced proliferation and viability after treatment with high concentrations of GlcNAc-HCl. How can I confirm that this is a specific effect of the compound and not a secondary effect like osmotic stress or pH change?

A3: This is a critical question for validating your experimental findings. To dissect the specific effects of GlcNAc-HCl from secondary stressors, a well-designed set of control experiments is essential.

Troubleshooting Workflow for Differentiating Specific vs. Secondary Effects

Caption: Workflow for experimental controls.

Refer to the Troubleshooting Guide below for detailed protocols on preparing these controls.

Troubleshooting Guide

Issue 1: Unexpectedly High Cytotoxicity at Moderate Concentrations

If you are observing significant cell death at concentrations of GlcNAc-HCl that are reported to be well-tolerated in the literature, consider the following potential causes and solutions.

| Potential Cause | Explanation | Recommended Action |

| Medium Osmolarity | The addition of GlcNAc-HCl increases the total solute concentration of your culture medium, leading to osmotic stress. | 1. Calculate the Osmolarity: Determine the theoretical osmolarity increase from your GlcNAc-HCl concentration. 2. Use an Osmotic Control: Include a control group with a non-metabolizable osmolyte (e.g., mannitol or NaCl) at the same calculated osmolarity. 3. Gradual Adaptation: If high concentrations are necessary, consider adapting your cells by gradually increasing the GlcNAc-HCl concentration over several passages.[9] |

| Medium pH Shift | The hydrochloride salt can lower the initial pH of the medium, while cellular metabolism of GlcNAc can increase it over time.[5] | 1. Measure the pH: Check the pH of your final culture medium after adding GlcNAc-HCl. 2. Adjust the pH: If necessary, adjust the pH back to the optimal range for your cells (typically 7.2-7.4) using sterile NaOH or HCl.[10] 3. Use a pH Control: Include a control where the medium pH is adjusted to match the experimental group, but without GlcNAc-HCl. |

| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to metabolic stressors. | 1. Titration Experiment: Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line. 2. Review Literature: Check for published data on the effects of GlcNAc on your cell line or similar cell types. |

Experimental Protocols

Protocol 1: Preparation of an Osmotic Control

This protocol ensures that any observed cytotoxicity is not solely due to increased osmotic pressure.

Objective: To prepare a cell culture medium with an equivalent osmolarity to the experimental medium containing a high concentration of N-Acetyl-D-glucosamine hydrochloride.

Materials:

-

N-Acetyl-D-glucosamine hydrochloride (MW: 257.66 g/mol )

-

Mannitol (MW: 182.17 g/mol ) or Sodium Chloride (MW: 58.44 g/mol )

-

Your standard cell culture medium

-

Sterile, deionized water

-

Osmometer (optional, but recommended for verification)

Procedure:

-

Calculate the Molar Concentration of GlcNAc-HCl:

-

For example, for a 50 mM solution: 0.050 mol/L.

-

-

Determine the Osmolarity Contribution:

-

As a salt, GlcNAc-HCl will dissociate into two species (GlcNAc and Cl-), so the theoretical osmolarity is approximately twice the molarity.

-

Theoretical Osmolarity = Molarity x 2

-

For 50 mM GlcNAc-HCl, the theoretical osmolarity increase is ~100 mOsm/L.

-

-

Prepare the Osmotic Control with Mannitol (a non-ionic osmolyte):

-

The osmolarity of mannitol is equal to its molarity.

-

To match a 100 mOsm/L increase, you will need a 100 mM mannitol solution.

-

Weight of Mannitol (g) = 0.100 mol/L * 182.17 g/mol = 18.217 g/L

-

Prepare a sterile stock solution of mannitol and add it to your culture medium to achieve the final desired concentration.

-

-

Verification (Optional but Recommended):

-

Use an osmometer to measure the osmolarity of your experimental medium (with GlcNAc-HCl) and your osmotic control medium to ensure they are closely matched.

-

Protocol 2: Cell Viability Assessment using MTT Assay

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Objective: To quantify the cytotoxic effect of high concentrations of N-Acetyl-D-glucosamine hydrochloride.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

N-Acetyl-D-glucosamine hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of GlcNAc-HCl in your culture medium. Also, prepare your osmotic and pH controls as needed. Remove the old medium from the cells and add 100 µL of the treatment or control media to the respective wells.

-

Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.[11]

-

Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Express the results as a percentage of the vehicle control (untreated cells).

Signaling Pathways and Mechanisms

High concentrations of GlcNAc-HCl primarily impact the Hexosamine Biosynthetic Pathway (HBP) . This pathway is a branch of glycolysis and is crucial for the synthesis of UDP-GlcNAc, a substrate for glycosylation reactions.

Simplified Overview of the Hexosamine Biosynthetic Pathway (HBP)

Caption: Hexosamine Biosynthetic Pathway.

While flux through the HBP is essential for normal cellular function, excessive flux due to high levels of exogenous GlcNAc can lead to aberrant O-GlcNAcylation of proteins, which can alter their function and contribute to cellular stress and apoptosis.[1][12][13]

References

-

Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture. Progress in Preventive Medicine. [Link]

-

Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture. PubMed. [Link]

-

N-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi. MDPI. [Link]

-

A biochemical investigation into the inhibitory effects of glucosamine and N-acetylglucosamine on the aggregation in vitro of embryonic chick muscle cells. Company of Biologists Journals. [Link]

-

Plant-Based Glucosamine. GlucosaGreen. [Link]

-

Glucosamine Induces Activated T Cell Apoptosis Through Reduced T Cell Receptor. Ovid. [Link]

-

Multifaceted Protective Role of Glucosamine against Osteoarthritis: Review of Its Molecular Mechanisms. MDPI. [Link]

-

Glucosamine inhibits IL-1β expression by preserving mitochondrial integrity and disrupting assembly of the NLRP3 inflammasome. PMC. [Link]

-

Chitooligosaccharides antagonize the cytotoxic effect of glucosamine. PubMed. [Link]

-

Schematic illustration of the hexosamine biosynthetic pathway (HBP),... ResearchGate. [Link]

-

N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses. casi.org. [Link]

-

N-acetyl-D-glucosamine Assay Manual v1.0. Athena Enzyme Systems. [Link]

-

Glucosamine-Mediated Hexosamine Biosynthesis Pathway Activation Uses ATF4 to Promote “Exercise-Like” Angiogenesis and Perfusion Recovery in PAD. Circulation. [Link]

-

Comparative evaluation of cytotoxicity of a glucosamine-TBA conjugate and a chitosan-TBA... PubMed. [Link]

-

Glucosamine induces cell death via proteasome inhibition in human ALVA41 prostate cancer cell. PMC. [Link]

-

Glucosamine-Mediated Hexosamine Biosynthesis Pathway Activation Uses ATF4 to Promote “Exercise-Like” Angiogenesis and Perfusion Recovery in PAD. Augusta University Research Profiles. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

N-acetylglucosamine – Knowledge and References. Taylor & Francis. [Link]

-